molecular formula C9H10N2O3 B1312170 N-(6-methyl-1,3-benzodioxol-5-yl)urea CAS No. 881591-66-8

N-(6-methyl-1,3-benzodioxol-5-yl)urea

Cat. No. B1312170
M. Wt: 194.19 g/mol
InChI Key: HNHRNCSLPYPLOA-UHFFFAOYSA-N
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Description

“N-(6-methyl-1,3-benzodioxol-5-yl)urea” is an organic compound . It contains a total of 25 bonds, including 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, and 2 ether(s) (aromatic) .


Molecular Structure Analysis

The molecular structure of “N-(6-methyl-1,3-benzodioxol-5-yl)urea” includes a five-membered ring and a six-membered ring, forming a nine-membered ring structure. It also contains a urea (-thio) derivative and two aromatic ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-methyl-1,3-benzodioxol-5-yl)urea” are not explicitly stated in the available resources .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Anticancer Investigations : The synthesis of urea derivatives, including those structurally related to "N-(6-methyl-1,3-benzodioxol-5-yl)urea", has been explored for their potential antimicrobial and anticancer activities. For instance, Mustafa et al. (2014) synthesized urea derivatives to investigate their enzyme inhibition and anticancer activities, finding promising results against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).

  • Adjuvant Activity on Cytokinins : Research by Brunoni et al. (2021) explored the adjuvant activity of urea derivatives on cytokinins, demonstrating their potential to enhance plant growth and development through cytokinin receptor activation and the inhibition of cytokinin oxidase/dehydrogenase activity (Brunoni, Rolli, Polverini, Spíchal, & Ricci, 2021).

  • Cytotoxicity and DNA-Topoisomerase Inhibitory Activity : A study by Esteves-Souza et al. (2006) synthesized asymmetric ureas and thioureas to evaluate their cytotoxic effects against cancer cells and their inhibitory activity on DNA topoisomerases, highlighting their antiproliferative action (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).

Synthesis and Chemical Properties

  • Organic Impurity Profiling : Heather et al. (2017) examined the synthesis and impurity profile of methylone, a compound related to "N-(6-methyl-1,3-benzodioxol-5-yl)urea", to understand the synthetic pathways and impurities that arise during its production, providing insights into the challenges of synthesizing complex organic molecules (Heather, Bortz, Shimmon, & McDonagh, 2017).

properties

IUPAC Name

(6-methyl-1,3-benzodioxol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5-2-7-8(14-4-13-7)3-6(5)11-9(10)12/h2-3H,4H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHRNCSLPYPLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-1,3-benzodioxol-5-yl)urea

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